molecular formula C16H14O5 B105106 Dibenzyl dicarbonate CAS No. 31139-36-3

Dibenzyl dicarbonate

Cat. No. B105106
CAS RN: 31139-36-3
M. Wt: 286.28 g/mol
InChI Key: FHRRJZZGSJXPRQ-UHFFFAOYSA-N
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Description

Dibenzyl dicarbonate is a reagent used for the introduction of the Z-protecting group in amino acids and other amines .


Synthesis Analysis

The synthesis of dibenzyl dicarbonate involves a straightforward protocol set up at 90 °C. The process uses CsF/α-Al2O3 or [P8,8,8,1][H3COCO2] as catalysts for the transesterification of dimethyl carbonate (DMC) with an excess of benzyl alcohol . The catalysts are used in amounts as low as 1% mol (with respect to the limiting reagent DMC). The best results were achieved with CsF/α-Al2O3, allowing a simpler and reproducible isolation of dibenzyl dicarbonate in yields up to 70% .


Molecular Structure Analysis

The molecular formula of dibenzyl dicarbonate is C16H14O5 . Its molecular weight is 286.28 .


Chemical Reactions Analysis

Dibenzyl dicarbonate is commonly used as a benzylating agent . It undergoes transesterification in the presence of CsF/α-Al2O3 (cesium fluoride/aluminum oxide) to form dibenzyl dicarbonate .


Physical And Chemical Properties Analysis

Dibenzyl dicarbonate is a white to almost white powder or crystal . Its density is 1.2±0.1 g/cm3 . The boiling point is 360.0±31.0 °C at 760 mmHg . The flash point is 138.4±13.9 °C .

Scientific Research Applications

Peptide Synthesis

Dibenzyl dicarbonate is commonly used as a reagent in the synthesis of peptides. It introduces the Z-protecting group to amino acids, which is crucial for preventing unwanted reactions at the amino group during peptide chain elongation. The Z-protecting group is stable under a variety of reaction conditions and can be removed under specific circumstances without affecting the rest of the peptide molecule .

Organic Synthesis

In organic chemistry, dibenzyl dicarbonate serves as a protection and derivatization reagent . It’s used to protect hydroxyl and thiol groups in organic molecules during synthesis, allowing chemists to perform reactions on other parts of the molecule without interference from these functional groups .

Polyamine Synthesis

This compound is also instrumental in the synthesis of polyamines. Polyamines are organic compounds with multiple amine groups and are important in a range of biological processes. Dibenzyl dicarbonate helps in the protection of amine groups during the synthesis process, ensuring that the resulting polyamines have the correct structure .

Chromatography

In chromatography, dibenzyl dicarbonate can be used to modify silica surfaces or other stationary phases. This modification can help in the separation of complex mixtures by altering the interaction between the stationary phase and the compounds being separated .

Mass Spectrometry

For mass spectrometry applications, dibenzyl dicarbonate is used to prepare samples by protecting reactive groups. This ensures that the samples can be vaporized and ionized without decomposition, leading to more accurate mass spectrometric analysis .

Bioscience Research

In bioscience, dibenzyl dicarbonate is used in the preparation of biological samples for analysis. By protecting reactive groups in biomolecules, researchers can prevent degradation or unwanted side reactions during various analytical procedures .

Safety and Hazards

Dibenzyl dicarbonate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Dibenzyl dicarbonate, also known as Dibenzyl pyrocarbonate , is primarily used as a reagent in organic synthesis reactions. Its primary targets are the hydroxyl (-OH) and amino (-NH) groups present in acidic compounds . It serves as a protective agent, preventing these groups from undergoing unintended reactions during the synthesis process .

Mode of Action

The compound interacts with its targets by introducing the Z-protecting group in amino acids . This interaction shields the -OH and -NH groups, thus controlling the course of the synthesis reaction . The exact mechanism of this interaction is complex and may vary depending on the specific conditions of the reaction.

Pharmacokinetics

Like other similar compounds, it is expected to have low bioavailability due to its large molecular weight and its tendency to undergo rapid chemical reactions.

Result of Action

The primary result of Dibenzyl dicarbonate’s action is the successful synthesis of the desired compound with the -OH and -NH groups effectively protected . This allows for more precise control over the synthesis process, leading to higher yields and fewer unwanted byproducts.

Action Environment

The action of Dibenzyl dicarbonate can be influenced by various environmental factors. For instance, it decomposes at high temperatures, releasing harmful gases . Therefore, reactions involving this compound must be conducted under controlled temperature conditions. Additionally, it should be handled with care due to its potential hazards .

properties

IUPAC Name

benzyl phenylmethoxycarbonyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRRJZZGSJXPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394645
Record name Dibenzyl dicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl dicarbonate

CAS RN

31139-36-3
Record name Dibenzyl dicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl Pyrocarbonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of Dibenzyl Dicarbonate according to the research?

A1: The research paper highlights the use of Dibenzyl Dicarbonate (Z2O) as a carbobenzoxylating reagent []. This means it's designed to introduce a carboxybenzyl protecting group (Cbz) onto target molecules, typically amines, in organic synthesis. This protection is crucial for controlling reactivity and directing reactions in multi-step synthesis procedures.

Q2: What advantages does Dibenzyl Dicarbonate offer over existing carbobenzoxylating reagents?

A2: While the paper doesn't directly compare Dibenzyl Dicarbonate to other reagents, its introduction as a "new" reagent [] suggests it likely offered some advantages at the time of publication. Further research would be needed to compare its reactivity, selectivity, and ease of use compared to alternatives like benzyl chloroformate.

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